molecular formula C12H15NO3 B4021997 3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4021997
M. Wt: 221.25 g/mol
InChI Key: JCWBJQRQAYNXPR-UHFFFAOYSA-N
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Description

3-(Prop-2-enylcarbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by its rigid bicyclo[221]heptane framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the prop-2-enylcarbamoyl and carboxylic acid groups under controlled conditions, often involving catalysts and specific temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining high standards of quality .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

3-(prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(15)16/h2-4,7-10H,1,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWBJQRQAYNXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
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3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
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3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-(Prop-2-enylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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